molecular formula C12H21N5O2 B13891010 Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13891010
M. Wt: 267.33 g/mol
InChI Key: RUQGISGQQXGIII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring that is functionalized at the 4-position with a 1-methyltetrazol-5-yl group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is a standard protecting group for amines, enhancing the compound's stability and solubility for subsequent synthetic transformations . The 1-methyltetrazole moiety is a valuable heterocycle, often used as a bioisostere for carboxylic acids or other functional groups in the design of active pharmaceutical ingredients. Piperidine derivatives bearing aromatic substituents, such as pyrazoles or tetrazoles, are key scaffolds in the development of potential therapeutic agents . For instance, similar structural motifs have been investigated in the context of inhibiting protein targets like tankyrase . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information. Typical storage recommendations are in a cool, dark, and dry place, often under inert gas conditions to ensure long-term stability .

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-9(6-8-17)10-13-14-15-16(10)4/h9H,5-8H2,1-4H3

InChI Key

RUQGISGQQXGIII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=NN2C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally involves:

  • Construction or functionalization of the piperidine ring with a suitable leaving group or reactive handle at the 4-position.
  • Formation or introduction of the 1-methyltetrazol-5-yl substituent via cyclization or substitution reactions.
  • Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection) to afford the tert-butyl 1-carboxylate moiety.

Preparation of the Piperidine Core with Boc Protection

The starting point is often commercially available or synthetically accessible tert-butyl piperidine-1-carboxylate derivatives. The Boc group protects the nitrogen atom, facilitating selective reactions at the 4-position.

Typical method:

  • Starting from piperidine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to give tert-butyl piperidine-1-carboxylate.
  • The 4-position can be functionalized by halogenation (e.g., bromination or iodination) to give tert-butyl 4-halopiperidine-1-carboxylate, which serves as a key intermediate for further substitution.

Detailed Experimental Procedure (Hypothetical Based on Analogous Methods)

Step Reagents and Conditions Description Yield / Notes
1. Boc Protection Piperidine, di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0 °C to RT Formation of tert-butyl piperidine-1-carboxylate High yield, standard procedure
2. Halogenation at 4-position tert-Butyl piperidine-1-carboxylate, N-bromosuccinimide or iodine, solvent (e.g., acetonitrile), light or heat Selective halogenation at 4-position to give tert-butyl 4-halopiperidine-1-carboxylate Moderate to good yield
3. Tetrazole ring formation tert-Butyl 4-halopiperidine-1-carboxylate, sodium azide, nitrile precursor or tetrazole anion source, copper catalyst or thermal conditions, solvent (DMF or DMSO), 80-120 °C [3+2] Cycloaddition or nucleophilic substitution to form 4-(tetrazolyl)piperidine derivative Moderate yield, requires careful control
4. Methylation of tetrazole Tetrazole-substituted intermediate, methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone), RT Methylation at N1 of tetrazole ring to give 1-methyltetrazol-5-yl substituent Good yield, mild conditions
5. Purification Column chromatography or recrystallization Isolation of pure tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate Purity >95% confirmed by NMR and MS

Analytical Data and Characterization

  • NMR Spectroscopy: Proton NMR typically shows tert-butyl singlet (~1.4 ppm), piperidine ring multiplets (1.5-3.0 ppm), and methyl singlet on tetrazole (~3.7 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C14H24N6O2 (molecular weight ~304 g/mol).
  • IR Spectroscopy: Characteristic carbamate C=O stretch (~1680 cm^-1), tetrazole ring vibrations.
  • X-ray Crystallography: May confirm substitution pattern and ring conformations, as demonstrated for related pyrazole-piperidine derivatives.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Outcome / Comments
Boc Protection Di-tert-butyl dicarbonate, base 0 °C to RT, DCM Protects piperidine N
Halogenation at 4-position NBS or I2 Room temp or reflux Introduces leaving group
Tetrazole ring formation Sodium azide + nitrile or tetrazole anion Cu catalyst or heat, DMF/DMSO Forms tetrazole ring
Methylation of tetrazole Methyl iodide, base RT, acetone N1-methylation of tetrazole
Purification Chromatography - Isolates pure product

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group or the methyltetrazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methyltetrazole moiety may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1), focusing on heterocyclic core modifications, substituent effects, and biological relevance.

Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Substituents Molecular Weight (g/mol) logP (Predicted) Key Applications
Tert-butyl 4-(1-methyltetrazol-5-yl)piperidine-1-carboxylate Tetrazole 1-methyltetrazol-5-yl, Boc-protected ~294.35 1.8 Kinase inhibitor intermediates
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate Thiazole Methylsulfonyl, 2-nitrobenzoyl, Boc ~429.45 2.5 CDK9 inhibitor synthesis
Tert-butyl 4-(pyrazol-1-yl)piperidine-1-carboxylate Pyrazole Pyrazol-1-yl, Boc-protected ~265.34 2.0 Anticancer agents
Tert-butyl 4-(imidazol-2-yl)piperidine-1-carboxylate Imidazole Imidazol-2-yl, Boc-protected ~266.33 1.5 Antimicrobial research

Analysis of Structural and Functional Differences

Tetrazole vs. Thiazole Derivatives

The thiazole-based analogue from (Table 1, Row 2) incorporates a methylsulfonyl and 2-nitrobenzoyl group, which introduce electron-withdrawing effects. These substituents enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions—critical for coupling with piperidine derivatives in CDK9 inhibitor synthesis . However, the nitro group may reduce metabolic stability due to susceptibility to enzymatic reduction.

In contrast, the tetrazole moiety in the target compound provides aromaticity and polarity, mimicking carboxylic acids without the acidity, thereby improving oral bioavailability. The methyl group on the tetrazole further stabilizes the ring against metabolic degradation.

Tetrazole vs. Pyrazole/Imidazole Derivatives

Pyrazole and imidazole analogues (Table 1, Rows 3–4) exhibit distinct hydrogen-bonding capabilities. Pyrazole’s dual nitrogen atoms enable stronger interactions with kinase ATP-binding sites, while imidazole’s basic nitrogen can protonate under physiological conditions, affecting solubility. The tetrazole’s higher nitrogen content and lower basicity (pKa ~4.9) make it preferable for maintaining neutral charge at physiological pH, enhancing membrane permeability.

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